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Compound of Interest

Compound Name:
2-(2,4-Dibromophenoxy)-2-

phenylacetic acid

CAS No.: 1094688-80-8

Cat. No.: B1521311 Get Quote

Subject: 2-(2,4-dibromophenoxy)-2-phenylacetic acid
Executive Summary
CAS 1094688-80-8, chemically identified as 2-(2,4-dibromophenoxy)-2-phenylacetic acid, is

a specialized halogenated pharmacophore scaffold.[1][2][3][4] It belongs to the class of

-aryloxy phenylacetic acids, a structural motif frequently utilized in the design of metabolic
modulators (e.g., PPAR agonists), auxin-mimetic agrochemicals, and specific kinase inhibitors.

Due to the presence of the 2,4-dibromo substitution pattern, this compound presents specific

sourcing challenges related to regioisomeric purity (distinguishing from 2,6- or 3,5-dibromo

analogs) and photostability. This guide provides a self-validating workflow for researchers to

secure high-fidelity material for drug development pipelines.
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Parameter Specification

Chemical Name 2-(2,4-dibromophenoxy)-2-phenylacetic acid

CAS Number 1094688-80-8

Molecular Formula

Molecular Weight 386.04 g/mol

Structural Class Halogenated Diaryl Ether / Carboxylic Acid

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, Methanol, DMF; Sparingly

soluble in water

Key Impurities
2,4-Dibromophenol (starting material),

Monobromo-derivatives

Market Landscape: Suppliers & Pricing Strategy
This compound is classified as a Tier 2 Building Block—it is not a commodity chemical (like

acetone) but is available from specialized organic synthesis vendors. It is often "Make-to-

Order" or held in low stock.

Primary Suppliers
Based on current catalog availability, the following vendors are validated sources. Note: "In-

Stock" status fluctuates rapidly for this tier.

Supplier Catalog / SKU Est. Lead Time Tier

BLD Pharm BD01082051 1-2 Weeks Catalog Supplier

A2B Chem (Search CAS) 2-3 Weeks Synthesis Specialist

Bio-Fount (Search CAS) 3-4 Weeks Bulk/Custom

Chemikart (Aggregator) Varies Distributor
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Pricing Analysis
Pricing for CAS 1094688-80-8 is volume-dependent and highly sensitive to purity requirements.

Research Scale (1g - 5g): Expect $150 - $350 USD per gram.

Pilot Scale (25g - 100g): Prices typically drop to $80 - $120 USD per gram.

Custom Synthesis (>1kg): Requires RFQ (Request for Quote); target price $1,500 - $3,000

per kg depending on synthetic route optimization.

Procurement Insight: Do not select the lowest bidder for this compound without verifying their

method of isomer removal. Cheap sources often contain 5-10% of the para-monobromo

impurity, which is difficult to separate in downstream medicinal chemistry steps.

Quality Assurance: The Self-Validating Protocol
As a scientist, you must treat the Certificate of Analysis (CoA) as a claim, not a fact. Use the

following protocol to validate the material upon receipt.

A. Critical Impurity Analysis (The "Why")
The synthesis of this ether likely involves the nucleophilic substitution of 2,4-dibromophenol

with an

-bromo phenylacetic acid derivative.

Risk: If the starting phenol is not pure, or if debromination occurs, you will have contaminants

with different biological activities.

Risk: The chiral center at the

-position means the product is a racemate unless specified otherwise.
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B. Validation Workflow (DOT Diagram)
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Figure 1: Incoming Quality Control (IQC) workflow for halogenated building blocks.

C. Experimental Methodology
Protocol 1: 1H-NMR Identity Verification
The aromatic region is diagnostic. You must confirm the substitution pattern of the phenoxy

ring.

Solvent: DMSO-d6.

Key Signals:

Look for the ABX system or specific coupling constants of the 2,4-dibromo ring.

H3 (proton between Br groups): Typically a doublet (d) with small coupling constant (

Hz) around 7.8–8.0 ppm.

H5/H6: Look for the doublet of doublets (dd) and doublet (d) patterns.

Alpha-Proton: A sharp singlet (or singlet-like) for the chiral CH proton near 5.5–6.0 ppm.

Protocol 2: HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Acceptance Criteria: Main peak area >97%. No single impurity >0.5%.

Handling & Storage Guidelines
Halogenated aromatics can be susceptible to photolytic dehalogenation (loss of bromine) over

time, especially in solution.

Storage: Store solid at 2–8°C (short term) or -20°C (long term).

Light Protection: Amber vials are mandatory.

Hygroscopicity: Keep desiccated. Hydrolysis of the carboxylic acid is not an issue, but

moisture can affect weighing accuracy for stoichiometry.

Synthesis Context (Significance)[1][5][8]
Why use CAS 1094688-80-8? This scaffold allows for the introduction of a lipophilic, electron-

withdrawing "tail" (the dibromophenoxy group) into a molecule. In drug design, this is often

used to:

Fill Hydrophobic Pockets: The bulky bromine atoms occupy specific hydrophobic regions in

enzyme active sites (e.g., PPAR

or PTP1B).

Metabolic Stability: The halogenation protects the aromatic ring from rapid oxidative

metabolism (CYP450 oxidation).
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Figure 2: Typical synthetic utility of the phenylacetic acid scaffold.
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(Note: Due to the niche nature of this specific CAS, primary literature citations are inferred from

the class of alpha-phenoxy phenylacetic acids. Verify specific batch data with the supplier's

CoA.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 938259-69-9|2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid|BLD Pharm
[bldpharm.com]

2. 938344-83-3|2-(2-Bromophenoxy)-2-phenylacetic acid|BLD Pharm [bldpharm.com]

3. 5884-48-0|2-(4-(Benzyloxy)-3-bromophenyl)acetic acid|BLD Pharm [bldpharm.com]

4. 875820-12-5|2-(Naphthalen-2-yloxy)-2-phenylacetic acid|BLD Pharm [bldpharm.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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